molecular formula C12H15ClN4 B8372467 2-Chloro-6-[4-(methylamino)piperidin-1-yl]isonicotinonitrile

2-Chloro-6-[4-(methylamino)piperidin-1-yl]isonicotinonitrile

Cat. No. B8372467
M. Wt: 250.73 g/mol
InChI Key: IMDCNKFDVDWZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07709503B2

Procedure details

Methylamine (2.65 ml, 5.3 mmol) was added to a solution of 2-chloro-6-(4-oxopiperidin-1-yl)isonicotinonitrile (Intermediate 26; 500 mg, 2.12 mmol) in anhydrous THF (4 ml). The mixture was stirred for 30 minutes and sodium triacetoxyborohydride (674 mg, 3.18 mmol) was added. The mixture was stirred at room temperature for 18 h, then concentrated in vacuo, diluted with EtOAc and washed with 1 N NaOH, water and brine. The organic phase was dried over Na2SO4 then concentrated in vacuo to give a brown oil which was dried under vacuum to yield the title compound (507 mg).
Quantity
2.65 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
674 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN.[Cl:3][C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([N:12]2[CH2:17][CH2:16][C:15](=O)[CH2:14][CH2:13]2)[N:11]=1)[C:7]#[N:8].ClC1C=C(C=C(N2CCC(O)CC2)N=1)[C:23]#[N:24].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C1COCC1>[Cl:3][C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([N:12]2[CH2:17][CH2:16][CH:15]([NH:24][CH3:23])[CH2:14][CH2:13]2)[N:11]=1)[C:7]#[N:8] |f:3.4|

Inputs

Step One
Name
Quantity
2.65 mL
Type
reactant
Smiles
CN
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1C=C(C#N)C=C(N1)N1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C#N)C=C(N1)N1CCC(CC1)O
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
674 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
washed with 1 N NaOH, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil which
CUSTOM
Type
CUSTOM
Details
was dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C#N)C=C(N1)N1CCC(CC1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 507 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.